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Compound of Interest

Ethyl 5-bromo-2-methyloxazole-4-
Compound Name:
carboxylate

Cat. No.: B596699

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Ethyl 5-bromo-2-methyloxazole-4-carboxylate is
limited in publicly available literature. This guide provides a comprehensive overview based on
available information for the target compound, its isomers, and related precursors. Data for
related compounds are presented for comparative purposes and should be interpreted with
caution.

Core Chemical Properties

Ethyl 5-bromo-2-methyloxazole-4-carboxylate is a halogenated heterocyclic compound
belonging to the oxazole class of molecules. Oxazoles are five-membered aromatic rings
containing one oxygen and one nitrogen atom. They are important scaffolds in medicinal
chemistry due to their presence in numerous biologically active natural products and synthetic
compounds. The bromine substituent on the oxazole ring provides a handle for further chemical
modifications, making it a potentially valuable intermediate in the synthesis of more complex
molecules.

Table 1: Physicochemical Properties of Ethyl 5-bromo-2-methyloxazole-4-carboxylate and
Related Compounds
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Value (Isomer: Value (Precursor:
Value (Target Ethyl 2-bromo-4- 5-Bromo-2-
Property
Compound) methyloxazole-5- methyloxazole-4-
carboxylate) carboxylic acid)
CAS Number Not Available[1] 78451-13-5[2][3][4]1[5] 1209573-86-3[6]
C7HsBrNOs
Molecular Formula ) C7HsBrNO3[2][3] CsHaBrNO3[6]
(Predicted)
] 234.05 g/mol
Molecular Weight ) 234.049 g/mol [2][3] 205.99 g/mol [6]
(Predicted)
Appearance Not Available Solid[2][3] Not Available
Purity Not Available 95+%][2][3] Highly Purified[6]
Storage Temperature Not Available Not Available -20°C[6]

Synthesis and Reactivity

The synthesis of Ethyl 5-bromo-2-methyloxazole-4-carboxylate is not explicitly detailed in
the available literature. However, a plausible synthetic route can be proposed based on
established methods for oxazole synthesis, such as the Robinson-Gabriel synthesis or modern
variations thereof.

The reactivity of the oxazole ring is influenced by the electron-withdrawing nature of the ester
group and the bromine atom. The bromine at the 5-position can potentially undergo various
transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing
for the introduction of diverse substituents at this position. The ester group can be hydrolyzed
to the corresponding carboxylic acid or converted to other functional groups.

Experimental Protocols

Proposed Synthesis of Ethyl 5-bromo-2-methyloxazole-4-carboxylate

This proposed protocol is based on a modified Robinson-Gabriel synthesis, a common method
for preparing oxazoles from 2-acylamino ketones.
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Step 1: Synthesis of Ethyl 2-acetamido-3-oxobutanoate (Starting Material)

o Materials: Ethyl 3-oxobutanoate (ethyl acetoacetate), sodium nitrite, acetic acid, zinc dust,

acetic anhydride, pyridine.
e Procedure:
o Ethyl 3-oxobutanoate is oximated at the 2-position using sodium nitrite in acetic acid.

o The resulting oxime is reduced to the corresponding amine, ethyl 2-amino-3-

oxobutanoate, using zinc dust in acetic acid.

o The amino group is then acetylated using acetic anhydride in the presence of a base like
pyridine to yield ethyl 2-acetamido-3-oxobutanoate.

Step 2: Cyclization and Dehydration to form Ethyl 2,5-dimethyloxazole-4-carboxylate

o Materials: Ethyl 2-acetamido-3-oxobutanoate, a dehydrating agent (e.g., concentrated
sulfuric acid, phosphorus oxychloride, or trifluoroacetic anhydride).

e Procedure:
o The ethyl 2-acetamido-3-oxobutanoate is treated with a strong dehydrating agent.

o The reaction mixture is heated to promote the intramolecular cyclization and dehydration,

leading to the formation of the oxazole ring.
o The crude product is purified by extraction and column chromatography.
Step 3: Bromination of Ethyl 2,5-dimethyloxazole-4-carboxylate

o Materials: Ethyl 2,5-dimethyloxazole-4-carboxylate, N-Bromosuccinimide (NBS), a radical
initiator (e.g., benzoyl peroxide), and a suitable solvent (e.g., carbon tetrachloride).

e Procedure:

o Ethyl 2,5-dimethyloxazole-4-carboxylate is dissolved in a non-polar solvent.
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o N-Bromosuccinimide and a catalytic amount of a radical initiator are added.

o The reaction mixture is heated under reflux to initiate the bromination at the 5-methyl
group, which is expected to be the most reactive site for radical bromination. Correction: A
more likely approach would be direct bromination of the oxazole ring at the 5-position if it
is sufficiently activated, or through a lithiation-bromination sequence.

o A more plausible route to the 5-bromo derivative would involve the bromination of a
suitable precursor before the oxazole ring formation or a directed bromination of the
formed oxazole. Given the electron-withdrawing nature of the carboxylate, direct
electrophilic bromination at the 5-position might be challenging. A potential alternative
involves the synthesis of 5-bromo-2-methyloxazole-4-carboxylic acid followed by
esterification.

Alternative Proposed Synthesis via Esterification
Step 1: Synthesis of 5-Bromo-2-methyloxazole-4-carboxylic acid

e The synthesis of this precursor (CAS 1209573-86-3) would likely involve a multi-step
process, potentially starting from simpler building blocks that already contain the desired
bromine and methyl functionalities.

Step 2: Fischer Esterification

o Materials: 5-Bromo-2-methyloxazole-4-carboxylic acid[6], ethanol, and a catalytic amount of
a strong acid (e.qg., sulfuric acid).

e Procedure:

[¢]

5-Bromo-2-methyloxazole-4-carboxylic acid is dissolved in an excess of ethanol.

[¢]

A catalytic amount of concentrated sulfuric acid is added.

[e]

The mixture is refluxed for several hours to drive the equilibrium towards the ester product.

o

The reaction is worked up by neutralizing the acid, extracting the ester into an organic
solvent, and purifying by column chromatography.
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Spectroscopic Data Analysis (Predicted)

While no specific spectroscopic data for Ethyl 5-bromo-2-methyloxazole-4-carboxylate is
available, predictions can be made based on the analysis of its isomers and related structures.

Table 2: Predicted Spectroscopic Data
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Data for Isomer: Ethyl 2-

Technique Predicted Features bromo-4-methyloxazole-5-
carboxylate
- Ethyl ester signals: a quartet
around 4.4 ppm (CHz) and a
H NMR triplet around 1.4 ppm (CHs3).- Not explicitly found in the
Methyl group signal at the 2- search results.
position: a singlet around 2.6
ppm.
- Carbonyl carbon of the ester
around 160-165 ppm.-
Oxazole ring carbons between . _
Not explicitly found in the
13C NMR 120-160 ppm.- Methyl carbon

around 14 ppm.- Ethyl ester
carbons around 61 ppm (CH2)
and 14 ppm (CHs).

search results.

IR Spectroscopy

- Strong C=0 stretching
vibration from the ester group
around 1720-1740 cm~1.- C=N
and C=C stretching vibrations
of the oxazole ring in the 1500-
1650 cm~1 region.- C-Br
stretching vibration at lower

frequencies.

Arelated compound, ethyl 5-
bromo-2-(4-methoxyphenyl)
oxazole-4-carboxylate, was
characterized by IR

spectroscopy[7].

Mass Spectrometry

- Molecular ion peak
corresponding to the molecular
weight (C7HsBrNOs3).-
Characteristic isotopic pattern
for bromine (*°Br and 81Br in

approximately 1:1 ratio).

A related compound, ethyl 5-
bromo-2-(4-methoxyphenyl)
oxazole-4-carboxylate, was
characterized by Mass

spectroscopy[7].

Potential Applications in Drug Development

Oxazole-containing compounds are known to exhibit a wide range of biological activities,

including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. The title
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compound, as a functionalized oxazole, could serve as a key intermediate for the synthesis of
novel drug candidates. The bromo-substituent allows for the introduction of various
pharmacophores through cross-coupling reactions, enabling the exploration of structure-activity

relationships in drug discovery programs.

As no specific biological activities or signaling pathway involvements have been reported for
Ethyl 5-bromo-2-methyloxazole-4-carboxylate, this remains an area for future research.

Visualizations

Proposed Synthesis of Ethyl 5-bromo-2-methyloxazole-4-carboxylate
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Caption: Proposed experimental workflow for the synthesis of Ethyl 5-bromo-2-
methyloxazole-4-carboxylate via Fischer esterification.
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Chemical Landscape of Bromo-Methyloxazole-Carboxylate Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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